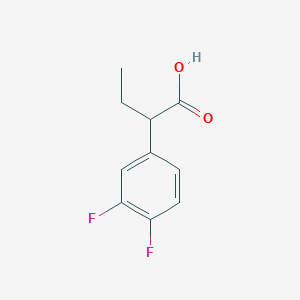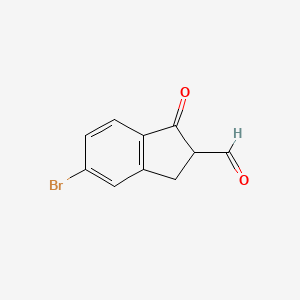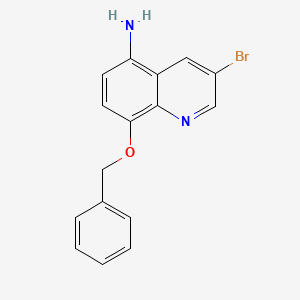
8-(Benzyloxy)-3-bromoquinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Benzyloxy)-3-bromoquinolin-5-amine is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 8-(Benzyloxy)-3-bromoquinolin-5-amine typically involves multiple steps. One common method starts with the functionalization of 8-hydroxyquinoline. The hydroxyl group is alkylated using benzyl chloride in the presence of a base to form 8-benzyloxyquinoline. This intermediate is then brominated at the 3-position using N-bromosuccinimide (NBS) to yield 8-(Benzyloxy)-3-bromoquinoline. Finally, the amino group is introduced at the 5-position through a nitration-reduction sequence .
Analyse Des Réactions Chimiques
8-(Benzyloxy)-3-bromoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom at the 3-position can be substituted with different nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and reducing agents like sodium borohydride for reductions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-(Benzyloxy)-3-bromoquinolin-5-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-(Benzyloxy)-3-bromoquinolin-5-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or disrupt membrane integrity. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
8-(Benzyloxy)-3-bromoquinolin-5-amine can be compared with other quinoline derivatives such as 8-hydroxyquinoline and 8-(4-(trifluoromethoxy)benzyloxy)-quinoline. While these compounds share a common quinoline core, their substituents at different positions confer unique properties and biological activities. For example, 8-hydroxyquinoline is known for its metal-chelating properties, whereas 8-(4-(trifluoromethoxy)benzyloxy)-quinoline has shown significant antimicrobial activity .
Propriétés
Formule moléculaire |
C16H13BrN2O |
|---|---|
Poids moléculaire |
329.19 g/mol |
Nom IUPAC |
3-bromo-8-phenylmethoxyquinolin-5-amine |
InChI |
InChI=1S/C16H13BrN2O/c17-12-8-13-14(18)6-7-15(16(13)19-9-12)20-10-11-4-2-1-3-5-11/h1-9H,10,18H2 |
Clé InChI |
UCMQREVTELIJDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)N)C=C(C=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



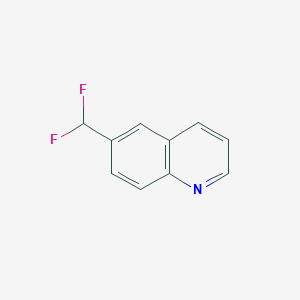
![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)

![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide](/img/structure/B15275819.png)

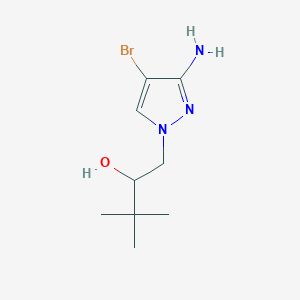
![N-[2-(cyclopropylamino)ethyl]methanesulfonamide](/img/structure/B15275829.png)
